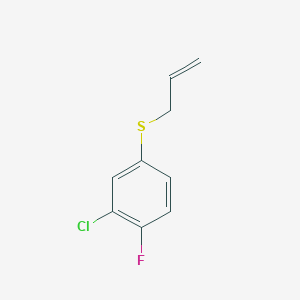

1-Allylsulfanyl-3-chloro-4-fluorobenzene

Description

1-Allylsulfanyl-3-chloro-4-fluorobenzene is a substituted benzene derivative featuring an allylsulfanyl (-S-CH₂CH=CH₂) group at the 1-position, a chlorine atom at the 3-position, and a fluorine atom at the 4-position. This compound belongs to a class of organosulfur aromatic molecules, where the electron-withdrawing effects of chlorine and fluorine substituents modulate the reactivity of the aromatic ring.

Properties

IUPAC Name |

2-chloro-1-fluoro-4-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFS/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIERQMCVMIYJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-chloro-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-fluorobenzene with allyl mercaptan in the presence of a base such as sodium hydride (NaH). The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-3-chloro-4-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH), dimethylformamide (DMF), elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Electrophilic Aromatic Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), elevated temperatures.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with various nucleophiles.

Oxidation: Sulfoxides and sulfones.

Electrophilic Aromatic Substitution: Nitro or sulfonated benzene derivatives.

Scientific Research Applications

1-Allylsulfanyl-3-chloro-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-3-chloro-4-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effect of the allylsulfanyl group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1-Allylsulfanyl-3-chloro-4-fluorobenzene and related analogs can be analyzed through substituent effects, reactivity, and physicochemical properties. Below, we compare it with 3-Chloro-4-fluorobenzenesulfonyl chloride , a compound with overlapping substitution patterns but divergent functional groups.

Structural and Functional Group Analysis

This compound :

- Functional groups: Allylsulfanyl (thioether), chloro, fluoro.

- Electron effects: Allylsulfanyl is a weakly electron-donating group due to sulfur’s lone pairs, while chlorine and fluorine are electron-withdrawing via inductive effects.

- Reactivity: The thioether sulfur can undergo oxidation to sulfoxides or sulfones. The allyl group may participate in cycloadditions or polymerizations.

3-Chloro-4-fluorobenzenesulfonyl chloride (from evidence ):

- Functional groups: Sulfonyl chloride (-SO₂Cl), chloro, fluoro.

- Electron effects: The sulfonyl chloride is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitutions to specific positions.

- Reactivity: The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters.

Physicochemical Properties

Electronic and Steric Effects

- In 3-Chloro-4-fluorobenzenesulfonyl chloride, the sulfonyl chloride group strongly deactivates the ring, making it less reactive toward electrophiles but highly susceptible to nucleophilic attack at the sulfur center .

Steric Considerations :

- The allylsulfanyl group introduces steric bulk, which may hinder reactions at the ortho positions.

- The planar sulfonyl chloride group imposes minimal steric hindrance but significant electronic effects.

Biological Activity

1-Allylsulfanyl-3-chloro-4-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and can be represented structurally as follows:

This compound features an allyl sulfanyl group, a chloro group, and a fluorine atom attached to a benzene ring, which may influence its reactivity and biological interactions.

Biological Activity

Antimicrobial Properties: Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the allyl sulfanyl group is believed to enhance this activity through interactions with microbial cell membranes or critical metabolic pathways.

Anti-inflammatory Effects: Studies have shown that some sulfanyl compounds can modulate inflammatory responses. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune cell activity.

Cytotoxicity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The cytotoxic mechanism could be related to apoptosis induction or cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The chloro and fluorine substituents may enhance binding affinity to specific enzymes, potentially inhibiting their activity.

- Receptor Interaction: The compound might interact with various receptors involved in inflammation and cell proliferation.

Case Studies

-

Antimicrobial Activity Study:

- Objective: Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology: Disk diffusion method was employed using concentrations of 10 µg, 50 µg, and 100 µg.

- Results: Significant inhibition zones were observed at higher concentrations, indicating potential as an antimicrobial agent.

-

Anti-inflammatory Study:

- Objective: Evaluate the effect on cytokine production in vitro.

- Methodology: Human peripheral blood mononuclear cells (PBMCs) were treated with the compound.

- Results: A dose-dependent decrease in IL-6 and TNF-alpha production was noted, suggesting anti-inflammatory properties.

-

Cytotoxicity Assessment:

- Objective: Determine cytotoxic effects on cancer cell lines (e.g., HeLa, MCF-7).

- Methodology: MTT assay was conducted to evaluate cell viability post-treatment.

- Results: IC50 values indicated significant cytotoxicity at micromolar concentrations.

Data Table

| Study Type | Concentration (µg/ml) | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | 10, 50, 100 | Inhibition zones observed | [Research Study 1] |

| Anti-inflammatory | Varies | Decreased IL-6/TNF-alpha | [Research Study 2] |

| Cytotoxicity | Varies | Reduced cell viability | [Research Study 3] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.